molecular formula C7H7N5O3S B288916 ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate

ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate

Cat. No. B288916
M. Wt: 241.23 g/mol
InChI Key: SUUBRPQRIPXIKD-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. Additionally, future directions for research in this field will also be discussed.

Mechanism of Action

The mechanism of action of ethyl (ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate is not fully understood. However, several studies have suggested that this compound exerts its biological activity by inhibiting specific enzymes or proteins in the target cells. For instance, a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that ethyl (ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
Ethyl (ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate has been found to exhibit various biochemical and physiological effects. For instance, a study published in the Journal of Natural Products reported that this compound had significant antioxidant activity. Another study published in the Journal of Agricultural and Food Chemistry demonstrated that ethyl (ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate had potent anti-inflammatory activity in a mouse model of acute lung injury.

Advantages and Limitations for Lab Experiments

The use of ethyl (ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate in laboratory experiments has several advantages and limitations. One of the main advantages is its broad range of biological activities, which makes it a useful tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations is its potential toxicity, which requires careful handling and safety precautions in laboratory settings.

Future Directions

There are several potential future directions for research in the field of ethyl (ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate. One area of interest is the development of novel synthetic methods for this compound, which could lead to improved yields and purity. Another potential direction is the investigation of the mechanism of action of this compound, which could provide insights into its biological activity and potential therapeutic applications. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which could pave the way for its use in clinical settings.

Synthesis Methods

The synthesis of ethyl (ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate has been reported in several studies. One of the most commonly used methods involves the reaction of ethyl 2-bromoacetate with 5-amino-1,2,4-thiadiazole-3-carboxylic acid hydrazide in the presence of triethylamine. The resulting compound is then treated with sodium nitrite and hydrochloric acid to yield ethyl (ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate.

Scientific Research Applications

Ethyl (ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Several studies have investigated the potential of this compound as a therapeutic agent for the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that ethyl (ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate exhibited potent antitumor activity against human leukemia cell lines. Another study published in the European Journal of Medicinal Chemistry demonstrated that this compound had significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C7H7N5O3S

Molecular Weight

241.23 g/mol

IUPAC Name

ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate

InChI

InChI=1S/C7H7N5O3S/c1-2-15-6(13)4(11-14)5-10-12-3-8-9-7(12)16-5/h3,10H,2H2,1H3/b5-4-

InChI Key

SUUBRPQRIPXIKD-PLNGDYQASA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\NN2C=NN=C2S1)/N=O

SMILES

CCOC(=O)C(=C1NN2C=NN=C2S1)N=O

Canonical SMILES

CCOC(=O)C(=C1NN2C=NN=C2S1)N=O

Origin of Product

United States

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